molecular formula C9H8O4 B12517244 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one

Cat. No.: B12517244
M. Wt: 180.16 g/mol
InChI Key: BCJOWOMWXPBDQF-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol This compound is characterized by the presence of a hydroxybenzo[d][1,3]dioxole moiety, which is a fused ring system containing both benzene and dioxole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one typically involves the use of starting materials such as 4-hydroxybenzaldehyde and 1,3-dioxolane. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with 1,3-dioxolane in the presence of an acid catalyst, followed by oxidation to yield the desired product . The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-one: Similar structure but lacks the hydroxy group.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains an alcohol group instead of a ketone.

    1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one: Longer carbon chain.

Uniqueness

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one is unique due to the presence of both a hydroxy group and a dioxole ring system, which contribute to its distinct chemical reactivity and potential biological activities. The hydroxy group enhances its solubility and ability to form hydrogen bonds, while the dioxole ring system provides structural stability and rigidity .

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

1-(4-hydroxy-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C9H8O4/c1-5(10)6-2-3-7-9(8(6)11)13-4-12-7/h2-3,11H,4H2,1H3

InChI Key

BCJOWOMWXPBDQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OCO2)O

Origin of Product

United States

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